molecular formula C23H19N3O3 B038842 Isosegoline A CAS No. 117694-97-0

Isosegoline A

Cat. No. B038842
M. Wt: 385.4 g/mol
InChI Key: HSCRWFYMNNKDLC-ZIKCNTICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isosegoline A is a natural compound that belongs to the class of ergot alkaloids. It is derived from the fungus Aspergillus ochraceus and has shown potential in various scientific research applications. The compound has a unique chemical structure and exhibits several biochemical and physiological effects, which make it an interesting target for further investigation.

Scientific Research Applications

Pharmacological and Biological Properties

  • Isoquinoline alkaloids, including Isosegoline A, have shown immense pharmacological and biological properties, particularly in biomedical research and drug discovery programs. These alkaloids have potential anticancer properties, though their specific molecular targets are not fully delineated. Advanced analytical techniques are enhancing the understanding of their binding specificity and energetics, contributing to new guidelines for drug design (Bhadra & Kumar, 2011).

Antioxidant and Anticholinesterase Potential

  • Investigations into the methanolic extract of plants containing Isosegoline A, like Isodon rugosus, have shown significant anticholinesterase and antioxidant potentials. These findings suggest its usefulness in addressing oxidative stress, Alzheimer's, and other neurodegenerative diseases (Zeb et al., 2014).

Anticancer Activity

  • Isoorientin, structurally related to Isosegoline A, induces apoptosis in HepG2 cancer cells. This process is mediated through mitochondrial dysfunction and the PI3K/Akt signaling pathway, highlighting the compound's potential as a therapeutic and chemopreventive agent for liver cancer (Yuan et al., 2012).

Hepatoprotective Effects

  • Another study on Isoorientin indicates its potential in preventing hyperlipidemia and liver injury, particularly in high-fructose-fed mice. This suggests that compounds structurally similar to Isosegoline A could have beneficial effects on lipid metabolism, antioxidant defense, and inflammatory cytokine regulation (Yuan et al., 2016).

Medicinal Chemistry Applications

  • Isoxazolidine, a scaffold related to Isosegoline A, is highlighted in medicinal chemistry for its potential as a mimic of nucleosides, carbohydrates, amino acids, and steroid analogs. This underlines the versatility of isoxazolidine-containing compounds like Isosegoline A in various therapeutic applications (Berthet et al., 2016).

properties

CAS RN

117694-97-0

Product Name

Isosegoline A

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

(16R,20R,21S)-13-methoxy-20,21-dimethyl-1,11,18-triazahexacyclo[10.9.2.02,7.08,23.015,22.016,20]tricosa-2,4,6,8(23),9,11,13,15(22)-octaene-17,19-dione

InChI

InChI=1S/C23H19N3O3/c1-11-23(2)18(21(27)25-22(23)28)14-10-16(29-3)19-17-13(8-9-24-19)12-6-4-5-7-15(12)26(11)20(14)17/h4-11,18H,1-3H3,(H,25,27,28)/t11-,18-,23-/m0/s1

InChI Key

HSCRWFYMNNKDLC-ZIKCNTICSA-N

Isomeric SMILES

C[C@H]1[C@]2([C@@H](C3=C4N1C5=CC=CC=C5C6=C4C(=NC=C6)C(=C3)OC)C(=O)NC2=O)C

SMILES

CC1C2(C(C3=C4N1C5=CC=CC=C5C6=C4C(=NC=C6)C(=C3)OC)C(=O)NC2=O)C

Canonical SMILES

CC1C2(C(C3=C4N1C5=CC=CC=C5C6=C4C(=NC=C6)C(=C3)OC)C(=O)NC2=O)C

synonyms

Isosegoline A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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